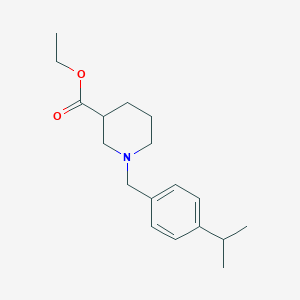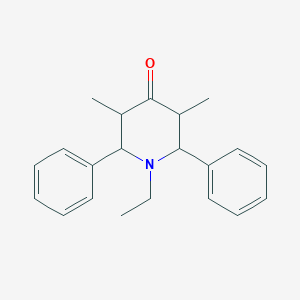
2-(2-methoxy-1-naphthyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methoxy-1-naphthyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole, also known as MNPT, is a chemical compound that has gained significant attention in the field of medicinal chemistry. MNPT belongs to the class of thiadiazole derivatives, which have shown promising biological activities.
Wirkmechanismus
The mechanism of action of 2-(2-methoxy-1-naphthyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole is complex and involves multiple pathways. 2-(2-methoxy-1-naphthyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has been found to interact with various cellular targets, including enzymes, receptors, and ion channels. 2-(2-methoxy-1-naphthyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has been shown to inhibit the activity of histone deacetylases, which play a crucial role in the regulation of gene expression. 2-(2-methoxy-1-naphthyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole also modulates the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways. Moreover, 2-(2-methoxy-1-naphthyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has been found to interact with GABA receptors, which are involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects
2-(2-methoxy-1-naphthyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has been shown to have significant biochemical and physiological effects. It has been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation. 2-(2-methoxy-1-naphthyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole also affects the activity of various enzymes involved in the metabolism of drugs and other xenobiotics. Moreover, 2-(2-methoxy-1-naphthyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has been found to modulate the levels of various neurotransmitters, including dopamine and serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-methoxy-1-naphthyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits high stability under physiological conditions. Moreover, 2-(2-methoxy-1-naphthyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has been found to have low toxicity and good bioavailability. However, 2-(2-methoxy-1-naphthyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetic and pharmacodynamic properties are not well understood. Moreover, 2-(2-methoxy-1-naphthyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has not been extensively studied in animal models, and its safety and efficacy need to be further evaluated.
Zukünftige Richtungen
2-(2-methoxy-1-naphthyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has significant potential for future research. Some possible future directions include:
1. Further optimization of the synthesis method to improve the yield and purity of 2-(2-methoxy-1-naphthyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole.
2. Evaluation of the safety and efficacy of 2-(2-methoxy-1-naphthyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole in animal models.
3. Investigation of the pharmacokinetic and pharmacodynamic properties of 2-(2-methoxy-1-naphthyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole.
4. Identification of the cellular targets and signaling pathways involved in the mechanism of action of 2-(2-methoxy-1-naphthyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole.
5. Exploration of the potential therapeutic applications of 2-(2-methoxy-1-naphthyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole in other diseases, such as cardiovascular and metabolic disorders.
6. Development of 2-(2-methoxy-1-naphthyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole derivatives with improved potency and selectivity.
7. Investigation of the synergistic effects of 2-(2-methoxy-1-naphthyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole with other drugs or natural compounds.
Conclusion
In conclusion, 2-(2-methoxy-1-naphthyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole is a promising compound with significant potential for therapeutic applications. Its synthesis method has been optimized to yield high purity and yield. 2-(2-methoxy-1-naphthyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has been extensively studied for its anti-tumor, anti-inflammatory, and neuroprotective effects. Its mechanism of action is complex and involves multiple pathways. 2-(2-methoxy-1-naphthyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has several advantages for lab experiments, but its safety and efficacy need to be further evaluated. Future research should focus on optimizing the synthesis method, evaluating the safety and efficacy in animal models, and exploring the potential therapeutic applications of 2-(2-methoxy-1-naphthyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole in other diseases.
Synthesemethoden
2-(2-methoxy-1-naphthyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole can be synthesized through a multi-step process that involves the condensation of 2-amino-1-naphthol with thiocarbohydrazide, followed by cyclization with phenacyl bromide. The final product is obtained through the reduction of the resulting 2,3-dihydro-1,3,4-thiadiazole intermediate with sodium borohydride. The synthesis of 2-(2-methoxy-1-naphthyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has been optimized to yield high purity and yield.
Wissenschaftliche Forschungsanwendungen
2-(2-methoxy-1-naphthyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. 2-(2-methoxy-1-naphthyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells. It also possesses anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Moreover, 2-(2-methoxy-1-naphthyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
2-(2-methoxynaphthalen-1-yl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS/c1-22-16-12-11-13-7-5-6-10-15(13)17(16)19-21-20-18(23-19)14-8-3-2-4-9-14/h2-12,19,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEQVVQMLAOYSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3NN=C(S3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxynaphthalen-1-yl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-chloro-3-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-hydroxy-2-naphthamide](/img/structure/B4925109.png)


![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(2,3-dimethylphenyl)amino]acrylonitrile](/img/structure/B4925132.png)
![3-[1-(benzylsulfonyl)-4-piperidinyl]-N-(4-fluorobenzyl)propanamide](/img/structure/B4925136.png)
![2-{4-[4-nitro-3-(1-piperidinyl)phenyl]-1-piperazinyl}ethanol hydrochloride](/img/structure/B4925138.png)
![N-[2-(allyloxy)benzyl]-2-fluoroaniline](/img/structure/B4925146.png)
![N-[({3-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B4925148.png)

![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)cyclobutanecarboxamide](/img/structure/B4925162.png)
![9-hydroxy-5,5-dimethyl-11,15-dioxa-8-azatetracyclo[7.4.1.1~10,13~.0~2,7~]pentadec-2(7)-en-3-one](/img/structure/B4925178.png)